3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
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Description
3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity and Structure-Activity Relationship
- A study by Zou et al. (2002) explored the synthesis of fungicidally active 1,3,4-oxadiazoles, providing insights into the structure-activity relationship of these compounds, including those similar to 3-(3,4-Dimethoxyphenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole. They found that these compounds showed fungicidal activity, influenced by the nature of the substituents, and offered structural insights for designing highly active compounds (Zou, Lai, Jin, & Zhang, 2002).
Antimicrobial and Anti-Proliferative Activities
- Research by Al-Wahaibi et al. (2021) on similar 1,3,4-oxadiazole compounds revealed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Antibacterial Activity Against Plant Pathogens
- Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives and assessed their antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae. The study highlighted one compound with superior inhibitory effect, providing a potential avenue for agricultural applications (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).
Plant Growth Stimulant Activity
- A study by Yengoyan et al. (2018) focused on synthesizing novel compounds, including those with 1,3,4-oxadiazole rings, which demonstrated plant growth stimulant activity. This indicates potential applications in enhancing agricultural productivity (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).
Anticancer Properties
- Redda and Gangapuram (2007) explored the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, highlighting their potential as anticancer agents. This suggests possible therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).
Antiviral Activity
- Research by Hashem et al. (2007) on pyridazinones and 1,3,4-oxadiazoles demonstrated promising antiviral activities, indicating their potential use in developing antiviral medications (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-4-6-15(7-5-14)17-9-11-21(25-24-17)30-13-20-23-22(26-29-20)16-8-10-18(27-2)19(12-16)28-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJLKQAJCSZVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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